molecular formula C10H13NO B584765 (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol CAS No. 153758-56-6

(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol

Cat. No.: B584765
CAS No.: 153758-56-6
M. Wt: 163.22
InChI Key: BGGIPVPHBWWEJT-UHFFFAOYSA-N
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Description

(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by a tetrahydroisoquinoline core structure with a methanol group attached to the first carbon atom. Tetrahydroisoquinolines are known for their diverse biological activities and are found in various natural products and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol can be achieved through several methods. One common approach involves the reduction of isoquinoline derivatives. For instance, the reduction of 1-isoquinolinecarboxaldehyde using sodium borohydride in methanol yields this compound. Another method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core, followed by reduction to introduce the methanol group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reducing agents, solvents, and catalysts is crucial in scaling up the production process. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of isoquinoline aldehydes or ketones.

    Reduction: Formation of fully saturated tetrahydroisoquinoline derivatives.

    Substitution: Formation of various substituted tetrahydroisoquinoline derivatives depending on the substituent introduced.

Scientific Research Applications

(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and other medical conditions.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol: Similar structure with additional methoxy groups.

    (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol: Methanol group attached to the third carbon atom instead of the first.

    (1-Benzyl-1,2,3,4-tetrahydroisoquinoline): Benzyl group instead of methanol.

Uniqueness

(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methanol group at the first carbon atom allows for unique reactivity and interaction with biological targets compared to other tetrahydroisoquinoline derivatives .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-7-10-9-4-2-1-3-8(9)5-6-11-10/h1-4,10-12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGIPVPHBWWEJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153758-56-6
Record name 1,2,3,4-tetrahydroisoquinolin-1-ylmethanol
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